molecular formula C16H17ClN6O2 B2413182 (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203432-95-4

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2413182
CAS RN: 1203432-95-4
M. Wt: 360.8
InChI Key: WOZKCPXBSYGCCC-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O2 and its molecular weight is 360.8. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound involved in various synthetic and structural studies. Gobouri (2020) reported the synthesis of new derivatives, including those bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. The structures of these synthesized compounds were confirmed through spectroscopic methods and elemental analysis (Gobouri, 2020).

Biological Activity and Pharmacological Potential

Several studies have explored the biological activity and pharmacological potential of related compounds. Korobko (2016) discussed hydrazine functional derivatives used in medical practice for various conditions, including depression and infectious diseases. The study aimed to explore synthetic potential and identify biologically active substances (Korobko, 2016). Additionally, Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity. The study provided insights into the antidepressant and anxiolytic properties of these compounds (Chłoń-Rzepa et al., 2013).

Impurity Characterization

Desai et al. (2011) utilized high-performance liquid chromatography to characterize impurities in a sample of a related compound, 8-chlorotheophylline. This study highlights the importance of understanding and characterizing impurities in chemical compounds (Desai et al., 2011).

properties

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKCPXBSYGCCC-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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